

# Spectroscopic Profile of 2-[(3-Aminopropyl)methylamino]ethanol: A Technical Guide

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## Compound of Interest

Compound Name: 2-[(3-Aminopropyl)methylamino]ethanol

Cat. No.: B1247228

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-[(3-Aminopropyl)methylamino]ethanol**, a compound of interest for researchers, scientists, and professionals in drug development. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

## Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectroscopic data for **2-[(3-Aminopropyl)methylamino]ethanol**. These predictions are based on established principles of spectroscopy and analysis of the compound's molecular structure.

### Predicted $^1\text{H}$ NMR Data (500 MHz, $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~3.60	Triplet	2H	H-6
~2.80	Broad Singlet	3H	-OH, -NH <sub>2</sub>
~2.75	Triplet	2H	H-1
~2.55	Triplet	2H	H-5
~2.45	Triplet	2H	H-3
~2.30	Singlet	3H	H-7
~1.65	Quintet	2H	H-2

Structure for NMR Assignment:

### Predicted <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Carbon Assignment
~60.5	C-6
~58.0	C-5
~55.0	C-3
~42.5	C-7
~40.0	C-1
~28.0	C-2

### Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode
3400-3200	Strong, Broad	O-H and N-H stretching
3350 & 3280	Medium (two bands)	N-H stretching (primary amine)
2940-2820	Strong	C-H stretching (aliphatic)
1650-1580	Medium	N-H bending (primary amine)
1470-1440	Medium	C-H bending
1260-1000	Medium to Strong	C-N stretching
1050	Strong	C-O stretching (primary alcohol)

## Mass Spectrometry (MS) Data

Parameter	Value	Technique
Molecular Formula	C <sub>6</sub> H <sub>16</sub> N <sub>2</sub> O	-
Molecular Weight	132.20 g/mol	-
Monoisotopic Mass	132.1263 Da	High-Resolution Mass Spectrometry (HRMS)
Expected [M+H] <sup>+</sup> Ion	133.1341 m/z	Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI)

Predicted Electron Ionization (EI) Fragmentation:

m/z	Proposed Fragment Ion
102	$[M - CH_2O]^+$
87	$[M - CH_2CH_2OH]^+$
74	$[CH_2=N^+(CH_3)CH_2CH_2OH]$
58	$[CH_2=N^+(CH_3)CH_2CH_3]$
44	$[CH_2=NHCH_3]^+$
30	$[CH_2=NH_2]^+$

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1H$  and  $^{13}C$  NMR spectra for structural elucidation.

Instrumentation: 500 MHz NMR Spectrometer.

Sample Preparation:

- Weigh approximately 10-20 mg of **2-[(3-Aminopropyl)methylamino]ethanol** into a clean, dry vial.
- Add approximately 0.7 mL of deuterated chloroform ( $CDCl_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Vortex the vial until the sample is completely dissolved.
- Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

$^1H$  NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence (zg30).

- Number of Scans: 16.
- Relaxation Delay: 1.0 s.
- Acquisition Time: 3.28 s.
- Spectral Width: 20 ppm.
- Temperature: 298 K.

**<sup>13</sup>C NMR Acquisition Parameters:**

- Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).
- Number of Scans: 1024.
- Relaxation Delay: 2.0 s.
- Acquisition Time: 1.09 s.
- Spectral Width: 240 ppm.
- Temperature: 298 K.

**Data Processing:**

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for <sup>1</sup>H and the CDCl<sub>3</sub> solvent peak at 77.16 ppm for <sup>13</sup>C.
- Integrate the peaks in the <sup>1</sup>H NMR spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.
- Acquire a background spectrum of the clean, empty ATR crystal.
- Place a single drop of neat liquid **2-[(3-Aminopropyl)methylamino]ethanol** directly onto the center of the ATR crystal.

Data Acquisition Parameters:

- Scan Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 32.
- Mode: Absorbance.

Data Processing:

- The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final infrared spectrum.
- Identify and label the major absorption bands.
- Correlate the observed absorption bands with known functional group frequencies.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source (GC-MS).

Sample Preparation:

- Prepare a dilute solution of **2-[(3-Aminopropyl)methylamino]ethanol** (approximately 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

GC-MS Parameters:

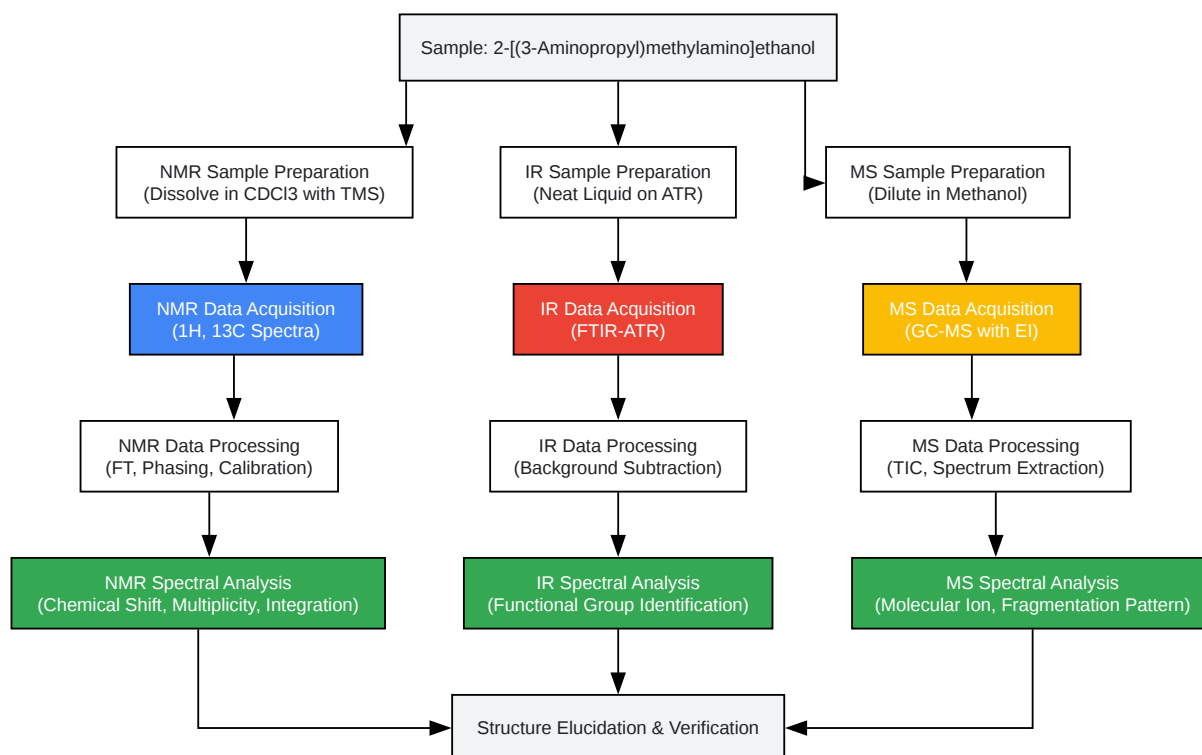
- Injection Volume: 1  $\mu$ L.
- Injector Temperature: 250  $^{\circ}$ C.
- Carrier Gas: Helium.
- Column: Standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25  $\mu$ m).
- Oven Temperature Program: Start at 50  $^{\circ}$ C, hold for 2 minutes, then ramp to 250  $^{\circ}$ C at a rate of 10  $^{\circ}$ C/min, and hold for 5 minutes.
- Ion Source: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Mass Range: m/z 30-300.
- Source Temperature: 230  $^{\circ}$ C.

Data Processing:

- Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).
- Extract the mass spectrum for this peak.
- Identify the molecular ion peak (if present) and major fragment ions.
- Propose fragmentation pathways consistent with the observed mass spectrum.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **2-[(3-Aminopropyl)methylamino]ethanol**.



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Caption: Workflow for the spectroscopic analysis of **2-[(3-Aminopropyl)methylamino]ethanol**.

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